APH199 was developed as part of a research initiative aimed at creating compounds that exhibit high selectivity for the dopamine D4 receptor. It belongs to a class of compounds known as benzyl phenylsemicarbazides, which are characterized by their structural features that enhance receptor binding and selectivity. The compound has been classified as a G protein-biased agonist, indicating its preference for activating signaling pathways associated with G proteins over β-arrestin pathways, which is crucial for minimizing side effects associated with non-selective dopamine receptor activation .
The synthesis of APH199 involves several key steps:
The synthetic route has been optimized to enhance the yield and purity of APH199, making it suitable for further biological evaluations .
APH199's molecular structure can be represented as follows:
The compound features a benzyl group attached to a phenylsemicarbazide moiety, which is crucial for its interaction with the dopamine D4 receptor. The specific arrangement of atoms allows for optimal fitting into the receptor's binding pocket, facilitating effective agonistic activity .
APH199 undergoes various chemical reactions typical for small organic molecules, including:
The detailed kinetics of these interactions are crucial for understanding the compound's efficacy and safety profile .
The mechanism of action of APH199 primarily involves its selective activation of the dopamine D4 receptor. Upon binding:
This mechanism highlights its potential therapeutic benefits in treating disorders related to dopaminergic dysregulation .
APH199 has several promising applications in scientific research:
Dopamine D4 receptors (DRD4) belong to the D2-like receptor family and modulate key neurological functions through inhibition of adenylate cyclase and regulation of ion channels. These receptors exhibit distinct cortical enrichment, with highest density in prefrontal cortex pyramidal neurons, GABAergic interneurons (particularly parvalbumin-positive types), and cortico-striatal terminals [4] [6]. This localization enables DRD4 to regulate glutamatergic neurotransmission and influence executive function, attention modulation, and impulse control [6].
A critical feature is the exon 3 polymorphism, characterized by a 48-base pair variable number tandem repeat (VNTR) producing 2-11 repeats of a 16-amino acid sequence in the third intracellular loop. The D4.4 (4-repeat) and D4.7 (7-repeat) variants dominate clinically, with allele frequencies differing across ethnic populations [4] [7]. The D4.7 variant demonstrates reduced dopamine sensitivity and is genetically linked to attention-deficit/hyperactivity disorder (ADHD), substance use disorders, and impulse-control conditions [6] [7]. Mechanistically, these variants differentially influence receptor heteromerization with adrenergic α2A or dopamine D2 receptors, potentially altering prefrontal cortical modulation of impulsivity [6].
Table 1: DRD4 Genetic Variants and Clinical Associations
VNTR Allele | Global Frequency | Binding Affinity for DA | Primary Clinical Associations |
---|---|---|---|
D4.2 (2-repeat) | ~8% | High | None established |
D4.4 (4-repeat) | ~64% | Moderate | Protective effects in schizophrenia |
D4.7 (7-repeat) | ~21% | Reduced | ADHD, SUDs, novelty seeking |
DRD4 gained initial interest due to clozapine's high affinity (Ki ≈ 9 nM), suggesting its potential as an antipsychotic target [9]. This sparked development of selective antagonists like L-745,870 and fananserin. However, clinical trials for schizophrenia showed limited therapeutic efficacy, challenging early hypotheses about DRD4's primary role in psychosis [9] [3].
Pharmacological focus shifted toward agonists with the discovery of DRD4's involvement in cognitive and reward processes. PD-168077 emerged as an early selective agonist (EC₅₀ = 26 nM), demonstrating pro-cognitive effects but significant α-adrenergic off-target activity [7]. Subsequent optimization yielded improved agents:
These compounds revealed functional complexities—while some DRD4 agonists improved attention and gamma oscillations (suggesting potential for ADHD), others showed negligible antidepressant or anxiolytic activity in forced swim and elevated plus maze tests [5] [7]. This highlighted the need for functionally selective ligands targeting specific signaling pathways.
Table 2: Evolution of Selective DRD4 Ligands
Compound (Year) | Pharmacological Profile | Key Findings | Limitations |
---|---|---|---|
L-745,870 (1990s) | Antagonist (Ki=0.5 nM) | Ineffective antipsychotic in trials | Failed phase II |
PD-168,077 (2000s) | Agonist (EC₅₀=26 nM) | Improved rodent working memory | α1A/α2C off-target |
A-412,997 (2008) | Full agonist, selective | Enhanced attention and gamma oscillations | Short half-life |
FAUC 316 (2010s) | Partial agonist, >8600-fold selective | Reduced gambling-like behaviors | Limited in vivo data |
APH199 (2-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2-phenylhydrazine-1-carboxamide) represents a chemotypically distinct DRD4 agonist designed for signaling pathway bias. Its molecular structure features a benzyl-phenylsemicarbazide core optimized for DRD4.4 selectivity, with demonstrated sub-nanomolar affinity (Ki = 0.25 nM) and exceptional selectivity ratios over D2 (320-fold) and D3 receptors (710-fold) [1] [5].
The compound exhibits G protein-coupled signaling bias (bias factor = 4.9) by preferentially activating adenylate cyclase inhibition over β-arrestin recruitment compared to reference agonist quinpirole [1] [5]. This pharmacological profile is significant because:1) Biased agonism may enable pathway-specific modulation of DRD4 function2) Reduced β-arrestin engagement potentially limits receptor desensitization3) High selectivity minimizes off-target effects at related GPCRs
Behavioral studies reveal a complex efficacy profile: APH199 (0.1-5 mg/kg i.p.) produced mild anxiolytic/antidepressant effects in mouse elevated plus maze and forced swim tests, but failed to alter sucrose preference or alcohol CPP [2] [5]. Crucially, it significantly potentiated amphetamine-induced hyperactivity in sensitized rats, suggesting possible exacerbation of dopaminergic hyperactivation states [2] [5] [10]. This indicates that DRD4 activation may have context-dependent neurobehavioral consequences requiring further investigation.
Table 3: Molecular and Pharmacological Profile of APH199
Parameter | Value/Characteristic | Experimental Method | Significance |
---|---|---|---|
Chemical Structure | C₂₈H₃₅N₅O₂, MW 473.62 g/mol | Synthetic chemistry | Benzyl phenylsemicarbazide chemotype |
DRD4.4 Affinity | Ki = 0.25 nM | Radioligand binding | Sub-nanomolar potency |
Selectivity (D2L/D4.4) | 320-fold | Competition binding | Minimizes D2-mediated effects |
Functional Bias | G protein bias factor=4.9 | cAMP vs. β-arrestin assays | Preferential Gαi signaling |
In Vivo Efficacy | Mild anxiolysis at 1 mg/kg | Elevated plus maze (mice) | Context-dependent effects |
APH199's chemical properties support experimental applications: high purity (>98%), stability (>3 years at -20°C), and DMSO solubility facilitate in vitro and in vivo studies [1]. As a research tool, it enables exploration of G protein-biased DRD4 signaling in neuropsychiatric models, though its propsychotic potential in hyperdopaminergic states warrants caution in therapeutic development [2] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7